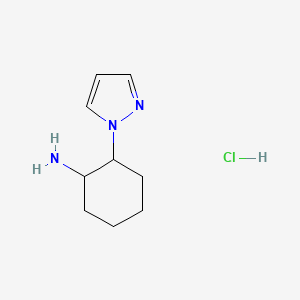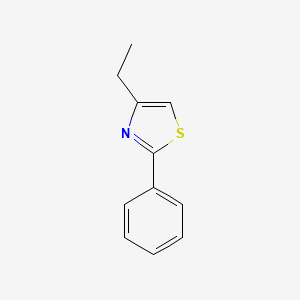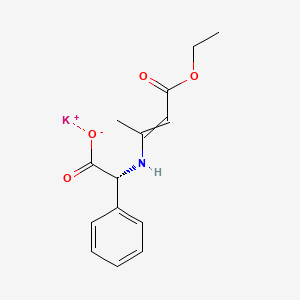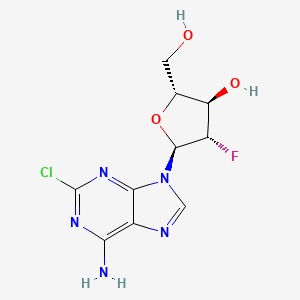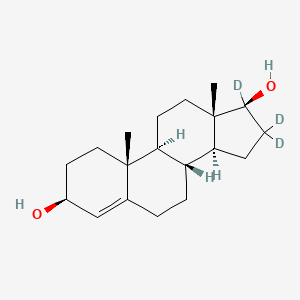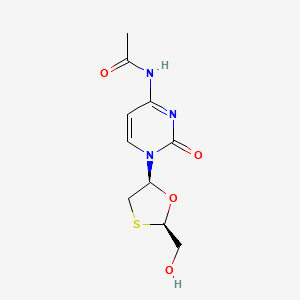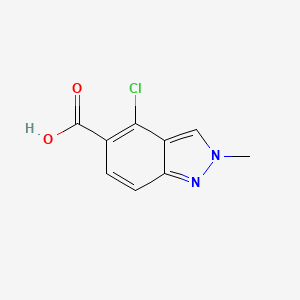
4-Chloro-2-methyl-2H-indazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-methyl-2H-indazole-5-carboxylic acid is a heterocyclic compound that belongs to the indazole family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-methyl-2H-indazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired indazole derivative . The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure optimal yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methyl-2H-indazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized indazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, hydrazine derivatives, and various substituted indazoles, each with distinct chemical and biological properties .
Scientific Research Applications
4-Chloro-2-methyl-2H-indazole-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-2-methyl-2H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Indazole: A parent compound with a similar bicyclic structure but lacking the chloro and methyl substitutions.
2-Methylindazole: Similar to the parent indazole but with a methyl group at the 2-position.
4-Chloroindazole: Similar to the parent indazole but with a chloro group at the 4-position.
Uniqueness: 4-Chloro-2-methyl-2H-indazole-5-carboxylic acid is unique due to the presence of both chloro and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. These substitutions can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C9H7ClN2O2 |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
4-chloro-2-methylindazole-5-carboxylic acid |
InChI |
InChI=1S/C9H7ClN2O2/c1-12-4-6-7(11-12)3-2-5(8(6)10)9(13)14/h2-4H,1H3,(H,13,14) |
InChI Key |
MEXPHKLOKKMZFG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=N1)C=CC(=C2Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



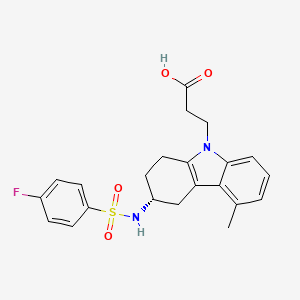
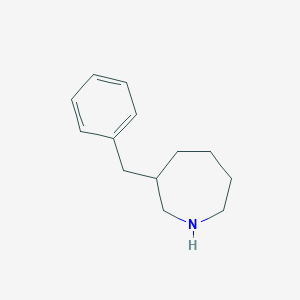
![1-cyclopropyl-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenyl)ethan-1-one hydrochloride](/img/structure/B13849384.png)
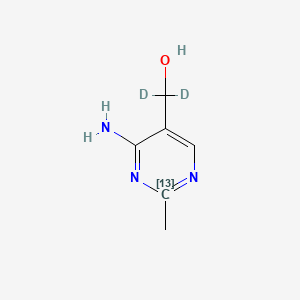
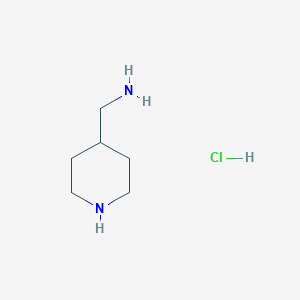
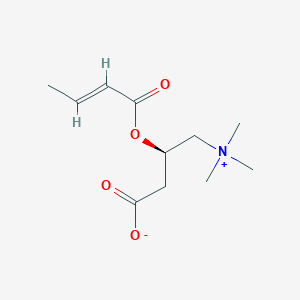
![(2R)-2-[2-[(3R,4R,5S,7S,16R)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13849397.png)
